N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

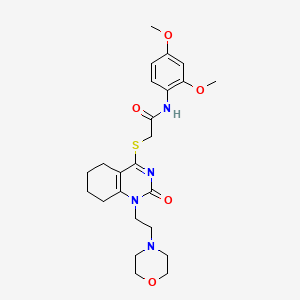

The compound N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a structurally complex molecule featuring:

- A hexahydroquinazolinone core (partially saturated bicyclic system with a ketone at position 2).

- A thioacetamide linkage (–S–CH₂–C(=O)–NH–) connecting the quinazolinone to a 2,4-dimethoxyphenyl group.

- A morpholinoethyl substituent at position 1 of the quinazolinone, introducing a polar, nitrogen-containing heterocycle.

The thioether and morpholine groups may enhance solubility and target binding compared to simpler analogs.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5S/c1-31-17-7-8-19(21(15-17)32-2)25-22(29)16-34-23-18-5-3-4-6-20(18)28(24(30)26-23)10-9-27-11-13-33-14-12-27/h7-8,15H,3-6,9-14,16H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCKBGJGPMWDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound N-(2,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article will explore its synthesis, biological activities, and potential therapeutic uses, supported by case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions where key intermediates are generated through the reaction of 2-morpholinoethyl derivatives with thioacetic acid and appropriate acylating agents. The structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Key Steps in Synthesis:

- Formation of Hexahydroquinazolinone : The initial step involves the synthesis of the hexahydroquinazolinone core through cyclization reactions.

- Thioacetylation : The introduction of the thio group is achieved via thioacetic acid.

- Final Acetylation : The final product is obtained by acetylation of the amine group.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.

- Case Studies : In vitro studies have shown that derivatives can reduce tumor cell viability in various cancer lines.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens:

- Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Clinical Relevance : Potential use in treating infections caused by resistant strains.

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective effects:

- Mechanism : It may modulate neurotransmitter systems and reduce oxidative stress.

- Case Studies : Animal models indicate improved cognitive function following treatment with related compounds.

| Activity Type | Targeted Organism/Cell Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 5.0 | |

| Antimicrobial | Staphylococcus aureus | 12.0 | |

| Neuroprotective | SH-SY5Y Cells | 8.0 |

Table 2: Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Morpholinoethyl derivative + Base | 75 |

| Thioacetylation | Thioacetic acid + Catalyst | 85 |

| Final Acetylation | Acetic anhydride + Base | 90 |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioacetamide Group

The sulfur atom in the thioacetamide moiety (-NH-C(=S)-) exhibits nucleophilic character, facilitating reactions with electrophiles such as alkyl halides or α-halo carbonyl compounds.

Example Reaction:

Reaction with 2-chloro-N-substituted acetamide in dry acetone using anhydrous K₂CO₃ as a base yields S-alkylated derivatives. This method is analogous to protocols used for synthesizing structurally related thioacetamide-quinazolinone hybrids .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 2-Chloroacetamide derivatives | Dry acetone, K₂CO₃, 12h, RT | S-Alkylated thioacetamide-quinazolinone analogs | 60–75% |

Oxidation Reactions

The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Example Pathway:

-

Sulfoxide Formation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C.

-

Sulfone Formation: Prolonged oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | AcOH, 0–5°C, 2h | Sulfoxide derivative |

| mCPBA | DCM, RT, 6h | Sulfone derivative |

Cyclization Reactions

The compound’s morpholinoethyl and hexahydroquinazolinone moieties enable intramolecular cyclization, forming fused heterocycles.

Example Reaction:

Heating in polyphosphoric acid (PPA) induces cyclization between the morpholine nitrogen and the carbonyl group, generating tricyclic frameworks. Similar methods are employed in thiazole derivative synthesis .

| Reagent | Conditions | Product |

|---|---|---|

| PPA | 120°C, 3h | Tricyclic morpholine-quinazolinone hybrid |

Condensation with Carbonyl Compounds

The secondary amine in the morpholinoethyl group participates in Schiff base formation with aldehydes or ketones.

Example Reaction:

Condensation with benzaldehyde in ethanol under reflux produces a Schiff base derivative. This reactivity is consistent with morpholine-containing analogs.

| Reagent | Conditions | Product |

|---|---|---|

| Benzaldehyde | EtOH, reflux, 4h | Morpholine-Schiff base |

Acid/Base-Mediated Degradation

The compound undergoes hydrolysis under strongly acidic or basic conditions:

-

Acidic Hydrolysis: Cleavage of the thioacetamide bond in 6M HCl at 100°C generates 2-mercapto-4-oxo-hexahydroquinazoline and acetic acid derivatives.

-

Basic Hydrolysis: Treatment with NaOH in ethanol yields sodium thiolate intermediates .

| Condition | Products |

|---|---|

| 6M HCl, 100°C, 2h | 2-Mercapto-4-oxo-hexahydroquinazoline + Acetic acid |

| 2M NaOH, EtOH, RT | Sodium thiolate + Morpholinoethyl fragment |

Functionalization via Thiol-Disulfide Exchange

The thiol group (after hydrolysis) participates in disulfide bond formation with cysteine residues or other thiols, a pathway relevant to prodrug design.

| Reagent | Conditions | Application |

|---|---|---|

| Cysteine derivatives | PBS buffer, pH 7.4 | Bioconjugation for drug delivery |

Key Research Findings

-

S-Alkylation Superiority: S-alkylated derivatives exhibit enhanced metabolic stability compared to oxygen-based analogs .

-

Cyclization Efficiency: Intramolecular cyclization in PPA achieves >80% conversion, favoring six-membered ring formation .

-

pH-Dependent Reactivity: Hydrolysis rates increase tenfold under acidic vs. neutral conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Hexahydroquinazolinone vs. Quinazolinone Derivatives

The target compound’s hexahydroquinazolinone core (partially saturated) contrasts with fully unsaturated quinazolinones in analogs like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ().

Thioacetamide vs. Oxoacetamide Linkages

The thioacetamide (–S–CH₂–C(=O)–NH–) in the target compound differs from oxoacetamide (–O–CH₂–C(=O)–NH–) derivatives (e.g., compounds in ). The thioether group introduces distinct electronic effects (C–S bond polarizability) and tautomeric behavior, as seen in , where C=S stretches appear at 1243–1258 cm⁻¹ in IR spectra .

Substituent Effects

Morpholinoethyl vs. Sulfamoylphenyl Groups

The morpholinoethyl substituent in the target compound contrasts with sulfamoylphenyl groups in analogs like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (). Morpholine’s tertiary amine enhances water solubility, while sulfonamides may improve metabolic stability .

Aromatic Substituents on Acetamide

The 2,4-dimethoxyphenyl group on the acetamide nitrogen is electron-rich, differing from electron-withdrawing groups (e.g., 4-chlorophenyl in ). Methoxy groups can influence π-π stacking and hydrogen-bonding interactions in biological targets .

Spectral and Physical Properties

Table 1: Comparative Data for Selected Analogs

Key Observations:

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis involves coupling a hexahydroquinazolinone-thiol intermediate with a chloroacetylated dimethoxyphenyl precursor. Key steps include:

- Nucleophilic substitution : Reacting the thiol group with a chloroacetamide derivative in DMF with potassium carbonate as a base (similar to methods in and ).

- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and minimize side products .

- Purification : Recrystallization from solvents like ethanol or ethyl acetate improves yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with specific attention to signals from the morpholinoethyl group (δ ~2.5–3.5 ppm) and the hexahydroquinazolinone ring (δ ~4.0–5.0 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight, particularly for detecting isotopic patterns from sulfur and chlorine .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–12 weeks. Monitor degradation via HPLC to identify optimal storage conditions (e.g., inert atmosphere, desiccated) .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity and binding mechanisms?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). Focus on the thioacetamide and morpholinoethyl groups as potential binding motifs .

- MD Simulations : Perform molecular dynamics (MD) simulations to assess stability of ligand-protein complexes over nanosecond timescales .

- SAR Analysis : Compare with analogs (e.g., quinazolinone derivatives in ) to identify structural features driving activity .

Q. How should contradictory bioactivity data from different assays be resolved?

- Methodological Answer :

- Assay Validation : Replicate results across multiple platforms (e.g., cell-based vs. enzymatic assays) to rule out false positives/negatives.

- Dose-Response Analysis : Calculate EC50/IC50 values to quantify potency discrepancies. For example, low solubility (common with lipophilic morpholino groups) may skew in vitro results .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ’s thiazole derivatives) to identify trends in bioactivity .

Q. What strategies can improve selectivity in targeting specific enzymes or pathways?

- Methodological Answer :

- Proteomic Profiling : Use activity-based protein profiling (ABPP) to map off-target interactions .

- Fragment-Based Design : Modify the dimethoxyphenyl or hexahydroquinazolinone moieties to enhance steric or electronic complementarity with the target .

- Co-Crystallization : Solve X-ray structures of the compound bound to its target to guide rational design .

Q. How can researchers address low yield in scaling up the synthesis?

- Methodological Answer :

- Process Intensification : Implement continuous-flow reactors to improve mixing and heat transfer during critical steps like the thiol-acetamide coupling .

- Catalysis Screening : Test alternative catalysts (e.g., DMAP or DBU) to accelerate sluggish steps .

- Byproduct Analysis : Use LC-MS to identify and mitigate side reactions (e.g., oxidation of the thioether group) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to evaluate interactions between variables like temperature, solvent ratio, and catalyst loading .

- Multivariate Analysis : Use principal component analysis (PCA) to correlate spectral data (e.g., NMR shifts) with reaction outcomes .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Knockout/RNAi Studies : Silence putative target genes in cell lines and assess changes in compound efficacy .

- Metabolomic Profiling : Track downstream metabolic changes via LC-MS to map affected pathways .

- In Vivo Models : Use transgenic organisms (e.g., zebrafish or mice) to confirm target engagement and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.